molecular formula C12H16O4 B14413540 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- CAS No. 82864-24-2

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)-

Cat. No.: B14413540
CAS No.: 82864-24-2
M. Wt: 224.25 g/mol
InChI Key: VYQZZUGIBSTOAP-QWRGUYRKSA-N
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Description

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)-: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a methoxy group and two hydroxyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 7-hydroxy-4-methylcoumarin.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the benzopyran ring. For example, the use of sulfuric acid or sodium hydroxide can be employed.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It is often used in assays to evaluate its effects on various biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their stability and performance.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound lacks the hydroxyl and methoxy groups, resulting in different chemical properties.

    2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: The presence of a phenyl group instead of a methoxy group alters its reactivity and biological activity.

    Flavanones: These compounds have a similar benzopyran structure but differ in the substitution pattern on the ring.

Uniqueness

The uniqueness of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

82864-24-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3S,4S)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol

InChI

InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11-/m0/s1

InChI Key

VYQZZUGIBSTOAP-QWRGUYRKSA-N

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C

Origin of Product

United States

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